molecular formula C16H17NO B12703104 3-(1,1-Dimethylethyl)-4-nitroso-1,1'-biphenyl CAS No. 275795-16-9

3-(1,1-Dimethylethyl)-4-nitroso-1,1'-biphenyl

Cat. No.: B12703104
CAS No.: 275795-16-9
M. Wt: 239.31 g/mol
InChI Key: VJANPCXLBDGFCT-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is an organic compound characterized by the presence of a nitroso group attached to a biphenyl structure with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl typically involves the nitration of biphenyl followed by the introduction of the tert-butyl group. The nitroso group is then introduced through a nitrosation reaction. Common reagents used in these reactions include nitric acid for nitration and tert-butyl chloride for the introduction of the tert-butyl group. The nitrosation reaction often employs sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl.

    Reduction: 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl
  • 3-(1,1-Dimethylethyl)-4-amino-1,1’-biphenyl
  • 4-(1,1-Dimethylethyl)-1,1’-biphenyl

Uniqueness

3-(1,1-Dimethylethyl)-4-nitroso-1,1’-biphenyl is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other biphenyl derivatives that may lack the nitroso functionality.

Properties

CAS No.

275795-16-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-tert-butyl-1-nitroso-4-phenylbenzene

InChI

InChI=1S/C16H17NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

VJANPCXLBDGFCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N=O

Origin of Product

United States

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